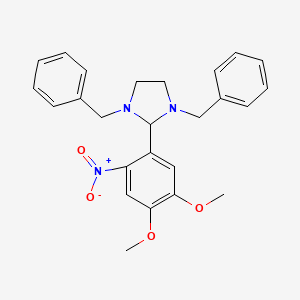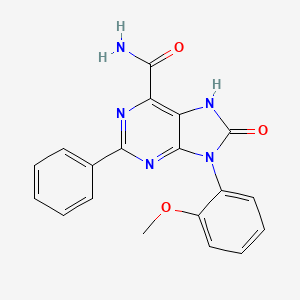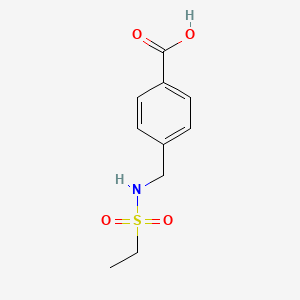![molecular formula C19H13FN4O3S B2587626 (Z)-Methyl-2-(6-Fluor-2-((Chinoxalin-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetat CAS No. 1173323-45-9](/img/structure/B2587626.png)
(Z)-Methyl-2-(6-Fluor-2-((Chinoxalin-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . There have been several publications utilizing quinoxaline scaffolds for these purposes .Molecular Structure Analysis
The molecular structure of quinoxaline-based compounds can be modified by incorporating different substituents. For example, strong electron-withdrawing fluorine (F) and cyano (CN) substituents have been selectively incorporated into the quinoxaline unit of two-dimensional (2D) D–A-type polymers to investigate their effects on the photovoltaic properties of the polymers .Chemical Reactions Analysis
Quinoxaline-based compounds have been synthesized using various methods. For example, a research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline-based compounds can be influenced by the specific substituents they contain. For example, the incorporation of fluorine and alkyl amino side chains and the introduction of a positive charge at the 11-N position of the aromatic scaffold have been shown to improve the DNA binding ability of these compounds .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Chinoxalin, eine Komponente der Verbindung, wurde aufgrund seiner Entstehung als wichtige chemische Einheit Gegenstand umfangreicher Forschung . Es zeigt eine breite Palette an physikalisch-chemischen und biologischen Aktivitäten . Die Entwicklung neuer synthetischer Strategien und neuartiger Methoden zur Dekoration des Chinoxalin-Gerüsts mit geeigneten funktionellen Gruppen wurde beobachtet .
Bioaktives Molekül-Design
Chinoxalin-Gerüste wurden für das Design und die Entwicklung zahlreicher bioaktiver Moleküle eingesetzt . Diese Moleküle haben potenzielle Anwendungen in der Pharmakologie und Medizin.
Farbstoffsynthese
Chinoxalin-basierte Verbindungen wurden bei der Synthese von Farbstoffen verwendet . Diese Farbstoffe können in verschiedenen Industrien eingesetzt werden, darunter Textilien, Kunststoffe und Lebensmittel.
Fluoreszierende Materialien
Chinoxalin-Derivate wurden bei der Entwicklung fluoreszierender Materialien verwendet . Diese Materialien finden Anwendungen in der Bio-Bildgebung, bei Sensoren und optoelektronischen Geräten.
Elektrolumineszierende Materialien
Chinoxalin-basierte Verbindungen wurden zur Herstellung von elektrolumineszierenden Materialien verwendet . Diese Materialien werden bei der Herstellung von Leuchtdioden (LEDs) und anderen elektronischen Geräten verwendet.
Solarzellenanwendungen
Chinoxalin-Derivate wurden als organische Sensibilisatoren für Solarzellenanwendungen verwendet . Sie können dazu beitragen, die Effizienz von Solarzellen zu verbessern.
Agrochemische und pharmazeutische Produkte
Fluor- und Chlorsubstituierte Benzoesäurederivate, die strukturell der fraglichen Verbindung ähnlich sind, haben sich als relevant für praktische Anwendungen erwiesen, nämlich als Vorläufer von agrochemischen und pharmazeutischen Produkten .
Lebensmittelzusatzstoffe und Farbstoffe
Fluor- und Chlorsubstituierte Benzoesäurederivate wurden auch als Lebensmittelzusatzstoffe und Farbstoffe verwendet .
Wirkmechanismus
Zukünftige Richtungen
The future development of quinoxaline-based compounds is likely to involve the exploration of new synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for researchers who are anticipating a comprehensive overview on quinoxaline as well as benefitting researchers for future development .
Eigenschaften
IUPAC Name |
methyl 2-[6-fluoro-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-27-17(25)10-24-15-7-6-11(20)8-16(15)28-19(24)23-18(26)14-9-21-12-4-2-3-5-13(12)22-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCAHFLDAUXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2587555.png)

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)
![6-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587558.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)

